Thiophene, 3,4-bis(2-chlorophenyl)-
Description
Contextualization of Substituted Thiophenes within Advanced Organic and Materials Chemistry
Substituted thiophenes are a critical class of compounds in the fields of advanced organic and materials chemistry. researchgate.net Their inherent chemical robustness, versatility, and unique electronic properties make them foundational building blocks for a wide array of functional materials. researchgate.net Thiophene-based molecules have been successfully integrated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and bulk heterojunction solar cells. nih.gov The thiophene (B33073) ring's π-conjugated system allows for efficient charge transport, a key characteristic for semiconductor applications. nih.gov
Furthermore, the functionalization of the thiophene ring enables the fine-tuning of its electronic and optical properties. researchgate.netacs.org Researchers have demonstrated that by adding different substituent groups, it is possible to modify the material's solubility, stability, and performance in electronic devices. acs.org This has led to the development of a vast library of thiophene derivatives with applications ranging from organic electronics to bioimaging and pharmaceuticals. researchgate.netnumberanalytics.com
Significance of Thiophene Core Structures in Tailored Molecular Architectures
The thiophene core is a versatile scaffold for creating tailored molecular architectures. mdpi.com Its stable, five-membered aromatic ring can be substituted at various positions, allowing for precise control over the final molecule's three-dimensional shape and electronic characteristics. mdpi.comnih.gov This structural adaptability is crucial for designing molecules with specific functions, a practice often referred to as molecular engineering. acs.org
In materials science, the planarity and rigidity of the thiophene core contribute to strong intermolecular π-π stacking interactions in the solid state. These interactions are vital for creating ordered microstructures that facilitate efficient charge carrier mobility in organic semiconductors. nih.gov By linking multiple thiophene units to form oligothiophenes or incorporating them into larger polymer chains, scientists can create materials with extended π-conjugation and enhanced electrical conductivity. acs.org The ability to systematically modify the thiophene core makes it an invaluable component in the design of next-generation organic electronic materials. nih.govacs.org
Rationale for Investigating Bis-Halogenated Phenyl Thiophene Architectures
The introduction of halogen atoms, particularly chlorine, onto phenyl groups attached to a thiophene core is a strategic approach to modulate a molecule's properties. Halogenation influences the electronic landscape of the molecule by lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can enhance the material's stability against oxidation and improve its performance in electronic devices.
Furthermore, the presence of halogen atoms can direct the solid-state packing of the molecules through non-covalent interactions like halogen bonding. This control over the crystal structure is critical for optimizing charge transport pathways. The investigation of bis-halogenated phenyl thiophene architectures, therefore, stems from a desire to combine the excellent charge-transport properties of the thiophene core with the electronic-tuning and structure-directing effects of halogenated phenyl substituents. Computational studies, such as Density Functional Theory (DFT), are often employed to predict how these substitutions will impact molecular geometry, electronic properties, and intermolecular interactions. tandfonline.comtandfonline.com
Specific Focus on Thiophene, 3,4-bis(2-chlorophenyl)-: A Targeted Research Compound
Thiophene, 3,4-bis(2-chlorophenyl)- is a specific isomer within the family of bis-halogenated phenyl thiophenes. Its structure is characterized by a central thiophene ring with two 2-chlorophenyl groups attached at the 3 and 4 positions. This particular arrangement has significant structural implications. The substitution at the 3 and 4 positions, combined with the chlorine atoms at the ortho (2) position of the phenyl rings, is expected to create substantial steric hindrance. This steric clash would likely force the phenyl rings to twist out of plane with the thiophene ring, resulting in a non-planar molecular conformation.
This predicted twisted geometry would have a profound impact on the molecule's electronic properties, potentially disrupting the π-conjugation between the thiophene core and the phenyl substituents. While detailed experimental research on this specific compound is not widely available in published literature, its unique structure makes it a compelling target for investigation. Studying Thiophene, 3,4-bis(2-chlorophenyl)- could provide valuable insights into how steric strain and halogenation collectively influence the photophysical and electronic characteristics of thiophene-based materials.
Table 1: Physicochemical Properties of Thiophene, 3,4-bis(2-chlorophenyl)-
| Property | Value | Source |
|---|---|---|
| CAS Number | 62497-32-9 | chemsrc.com |
| Molecular Formula | C₁₆H₁₀Cl₂S | chemsrc.com |
| Molecular Weight | 313.2 g/mol | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
62497-32-9 |
|---|---|
Molecular Formula |
C16H10Cl2S |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3,4-bis(2-chlorophenyl)thiophene |
InChI |
InChI=1S/C16H10Cl2S/c17-15-7-3-1-5-11(15)13-9-19-10-14(13)12-6-2-4-8-16(12)18/h1-10H |
InChI Key |
PBZDWNCFKORYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies for Thiophene, 3,4 Bis 2 Chlorophenyl and Its Precursors
Overview of Established Methodologies for Thiophene (B33073) Annulation and Functionalization
The construction of the thiophene ring and its subsequent modification are achieved through a variety of powerful chemical reactions. These methods range from classical cyclization reactions to modern metal-catalyzed cross-couplings, each offering distinct advantages in terms of substrate scope and functional group tolerance.
Cyclization Reactions in Thiophene Synthesis (e.g., Paal-Knorr, Gewald Modifications)
Cyclization reactions are fundamental to forming the thiophene core from acyclic precursors.
The Paal-Knorr thiophene synthesis is a classical and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgresearchgate.net Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. wikipedia.org The reaction proceeds by converting the diketone into a thioketone intermediate, which then cyclizes to form the thiophene ring. researchgate.net This method is highly versatile for preparing substituted thiophenes. wikipedia.orgnih.govacs.org Microwave assistance has been shown to accelerate the Paal-Knorr condensation, leading to good yields of the corresponding heterocycles. researchgate.netorganic-chemistry.org
The Gewald reaction provides a powerful route to 2-aminothiophenes through a multi-component condensation. wikipedia.org This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. harvard.edu The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the polysubstituted 2-aminothiophene. harvard.edu The versatility of the Gewald reaction is enhanced by various modifications, including the use of solid supports and microwave irradiation to improve reaction times and yields. organic-chemistry.org
Another significant cyclization is the Fiesselmann thiophene synthesis , which generates thiophene derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.orgwikipedia.org The reaction mechanism involves a base-catalyzed conjugate addition followed by an intramolecular Dieckmann-type condensation to form the thiophene ring. wikipedia.orgyoutube.com This method is particularly useful for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives and can be adapted to synthesize 3-aminothiophenes if a nitrile group is used instead of an ester. wikipedia.orgwikipedia.org
Metal-Catalyzed Coupling Approaches to Substituted Thiophenes (e.g., Suzuki Cross-Coupling, C-H Arylation)
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing pre-formed thiophene rings or for constructing them.
The Suzuki-Miyaura cross-coupling is a highly effective method for forming carbon-carbon bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgharvard.edu This reaction is noted for its broad functional-group tolerance and the use of environmentally benign boron reagents. harvard.edu It is a primary method for introducing aryl substituents onto a thiophene scaffold, for instance, by coupling an arylboronic acid with a halothiophene. rsc.org
The Negishi coupling utilizes organozinc reagents to couple with organic halides or triflates, also typically catalyzed by palladium or nickel complexes. wikipedia.orgnih.govorganic-chemistry.org This reaction is particularly valuable as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents offer high reactivity and functional group compatibility. core.ac.uk
The Stille coupling involves the reaction between organotin compounds (stannanes) and organic halides or pseudohalides, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A major advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the heterocycle. acs.org This method involves the direct coupling of a C-H bond on the thiophene ring with an aryl halide. acs.org Controlling regioselectivity, particularly between the α (C2/C5) and β (C3/C4) positions, is a key challenge, with α-arylation being generally more facile. acs.org
Transition-Metal-Free and Environmentally Conscious Synthetic Pathways for Thiophene Formation
Growing environmental concerns have spurred the development of synthetic methods that avoid transition metals. One such approach involves the reaction of buta-1-enes with potassium sulfide (B99878), which provides thiophenes through the cleavage of multiple C-H bonds. rsc.org Another metal-free strategy is the cyclization of alkynols with elemental sulfur, initiated by a base-free generation of a trisulfur (B1217805) radical anion. rsc.org The use of readily available and inexpensive reagents like elemental sulfur or sodium sulfide (Na₂S) in these syntheses makes them attractive for sustainable chemical production. nih.govorganic-chemistry.org
Multi-Component Reactions and One-Pot Syntheses Leading to Thiophene Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. guidechem.com The Gewald reaction is a prime example of an MCR used for thiophene synthesis. wikipedia.org One-pot syntheses, which involve sequential reactions in a single flask without isolating intermediates, also offer significant advantages in terms of time, resources, and yield. nih.govbeilstein-journals.org For instance, highly functionalized tetrasubstituted thiophenes can be prepared in a one-pot, three-component sequence involving dithioesters, active methylene (B1212753) ketones, and halo-methylene compounds. These methods streamline synthetic pathways and are increasingly favored in modern organic synthesis.
Targeted Synthesis of 3,4-Disubstituted Thiophene Frameworks
The synthesis of the specific isomer "Thiophene, 3,4-bis(2-chlorophenyl)-" requires methodologies that can selectively introduce substituents at the C3 and C4 positions of the thiophene ring. Direct electrophilic substitution on an unsubstituted thiophene ring is not a viable strategy, as it overwhelmingly favors substitution at the C2 and C5 positions. Therefore, indirect methods are required.
Methodologies for Introducing Substituents at the 3,4-Positions of Thiophene
A primary and effective strategy for synthesizing 3,4-diarylthiophenes involves the use of a 3,4-dihalothiophene as a key intermediate. This precursor acts as a scaffold onto which the desired aryl groups can be installed using metal-catalyzed cross-coupling reactions.
Synthesis of 3,4-Dihalothiophene Precursors:
3,4-Dibromothiophene (B32776): This key intermediate can be synthesized through several routes. A high-yield method involves the reduction of 2,3,4,5-tetrabromothiophene with zinc powder in acetic acid. guidechem.comgoogle.comscispace.com This approach offers good yields (up to 95%) and high purity. guidechem.comgoogle.com Another method starts from the more accessible 2-bromothiophene, which undergoes disproportionation when treated with a mixture of sodamide and potassium tert-butoxide in liquid ammonia (B1221849) to yield 3,4-dibromothiophene. tandfonline.com
3,4-Dichlorothiophene (B91457): The synthesis of 3,4-dichlorothiophene can be achieved, although it is often more challenging than its bromo- or iodo-counterparts in subsequent coupling reactions. Using 2,5-dichlorothiophene (B70043) as a starting material, substituents can be introduced at the 3-position, and subsequent removal of the chlorine atoms at the 2 and 5 positions can yield 3,4-disubstituted thiophenes. acs.orgacs.org
Cross-Coupling Reactions for Arylation: Once the 3,4-dihalothiophene scaffold is in hand, the two 2-chlorophenyl groups can be introduced via a double cross-coupling reaction. The Suzuki-Miyaura coupling is exceptionally well-suited for this transformation. The reaction would involve coupling 3,4-dibromothiophene with two equivalents of (2-chlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, K₃PO₄). researchgate.netresearchgate.net
The general scheme is as follows:
Step 1: Synthesis of 3,4-Dibromothiophene
Step 2: Double Suzuki-Miyaura Coupling
Alternatively, Negishi (using a (2-chlorophenyl)zinc reagent) or Stille (using a (2-chlorophenyl)stannane reagent) couplings could also be employed to achieve the same transformation, depending on the availability of the organometallic reagents and desired reaction conditions. wikipedia.orgwikipedia.org
An alternative, though less direct, route is the Hinsberg thiophene synthesis , which condenses a 1,2-dicarbonyl compound with diethyl thiodiacetate. This method can produce 3,4-diarylthiophene-2,5-dicarboxylates, which could then be decarboxylated. youtube.com Another innovative approach is the intermolecular cycloaddition between a disubstituted acetylene (B1199291) and a thiazole (B1198619) derivative, which can directly yield a 3,4-disubstituted thiophene. rsc.org
Data Tables
Table 1: Synthesis of 3,4-Dibromothiophene Precursor
| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|
| 2,3,4,5-Tetrabromothiophene | Zn powder, Acetic Acid, H₂O; Reflux at 55-70°C for 24h | 3,4-Dibromothiophene | 90% | guidechem.com |
| 2-Bromothiophene | NaNH₂/t-BuOK, liquid NH₃ | 3,4-Dibromothiophene | 58-68% | tandfonline.com |
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Arylation
| Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference(s) |
|---|---|---|---|---|---|
| 3,4-Dibromothiophene | Alkyl Grignard Reagent | Ni(dppp)Cl₂ | 3,4-Dialkylthiophene | Good | researchgate.net |
| Aryl Halide | Arylboronic Acid | Pd(OAc)₂, Ligand-free, aq. phase | Biaryl | High | researchgate.net |
| Aryl Iodide/Bromide | (Difluoromethyl)zinc reagent | Palladium catalyst | Difluoromethylated arene | Good-Excellent | nih.gov |
| Aryl Halide | Organotin Reagent | Pd(OAc)₂/Dabco | Biaryl | High | organic-chemistry.org |
Strategic Approaches for Bis-Arylation of Thiophene Systems
The introduction of two aryl groups onto the thiophene core, known as bis-arylation, is a cornerstone for the synthesis of compounds like Thiophene, 3,4-bis(2-chlorophenyl)-. A primary challenge in this endeavor is controlling the regioselectivity of the arylation, particularly to achieve the 3,4-disubstitution pattern.
Direct C-H arylation has emerged as a powerful and atom-economical method, circumventing the need for pre-functionalized thiophenes. acs.orgacs.org Palladium-catalyzed direct arylation reactions, for instance, have been successfully employed for the synthesis of various thiophene-based materials. acs.org These methods often offer advantages such as higher yields, fewer synthetic steps, and lower catalyst loadings compared to traditional cross-coupling reactions. acs.org However, achieving selective β-arylation (at the 3 and 4 positions) can be more challenging than α-arylation (at the 2 and 5 positions) due to the higher acidity of the α-protons. acs.org Specialized catalytic systems are often required to direct the arylation to the β-positions. acs.org
An alternative to direct C-H arylation is the use of pre-functionalized thiophenes, such as dihalothiophenes. For instance, tetrabromothiophene (B189479) can undergo regioselective Suzuki cross-coupling reactions to yield tetraarylthiophenes. nih.gov By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to selectively substitute the bromine atoms at the 3 and 4 positions.
Proposed Methodologies for the Synthesis of Thiophene, 3,4-bis(2-chlorophenyl)-
Several synthetic routes can be envisioned for the targeted synthesis of Thiophene, 3,4-bis(2-chlorophenyl)-. These can be broadly categorized into the synthesis of precursors, direct coupling or cyclization methods, and post-synthetic modifications.
The successful synthesis of the target compound relies heavily on the availability of suitable precursors containing the 2-chlorophenyl group. One key precursor is a 1,4-dicarbonyl compound substituted with 2-chlorophenyl groups. For example, a 1,4-bis(2-chlorophenyl)-1,4-butanedione could serve as a starting material. Such diketones can be synthesized through various classical organic reactions, including Friedel-Crafts acylation of 2-chloro-1-(2-chlorophenyl)ethan-1-one with an appropriate acylating agent.
Another critical class of precursors are those designed for cyclization reactions. For instance, a 1,4-bis(2-chlorophenyl)butadiyne could be a precursor for a cyclization reaction with a sulfur source. The synthesis of such diynes can be achieved through the coupling of terminal alkynes, like 1-chloro-2-ethynylbenzene, under oxidative conditions, often catalyzed by copper salts.
| Precursor Type | Example Precursor | Potential Synthetic Route |
| 1,4-Dicarbonyl | 1,4-bis(2-chlorophenyl)-1,4-butanedione | Friedel-Crafts acylation |
| 1,3-Diyne | 1,4-bis(2-chlorophenyl)butadiyne | Oxidative coupling of terminal alkynes |
| Dihydrothiophene | 3,4-bis(2-chlorophenyl)-2,5-dihydrothiophene | Cyclization of a 1,4-dicarbonyl precursor |
Direct coupling methods offer a streamlined approach to the thiophene core. A prominent example is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. In this context, 1,4-bis(2-chlorophenyl)-1,4-butanedione would be the ideal starting material.
Cyclization reactions of functionalized alkynes also provide a powerful route to substituted thiophenes. nih.gov For instance, the cyclization of a 1,4-bis(2-chlorophenyl)butadiyne with a sulfur source, such as sodium sulfide, could directly yield the desired 3,4-diarylthiophene. Another approach involves the synthesis of 3,4-diaryl-2,5-dihydrothiophenes, which can then be aromatized to the corresponding thiophenes. nih.gov This aromatization can be achieved through various methods, including visible light-induced electron transfer using a platinum(II) terpyridyl complex as a catalyst. nih.gov
A notable cyclization method is the Hinsberg synthesis, which involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate. youtube.com To apply this to the target molecule, a 1,2-bis(2-chlorophenyl)ethanedione would be required as a starting material.
| Reaction Type | Starting Material | Reagents | Product |
| Paal-Knorr Synthesis | 1,4-bis(2-chlorophenyl)-1,4-butanedione | Lawesson's reagent | Thiophene, 3,4-bis(2-chlorophenyl)- |
| Alkyne Cyclization | 1,4-bis(2-chlorophenyl)butadiyne | Sodium sulfide | Thiophene, 3,4-bis(2-chlorophenyl)- |
| Aromatization | 3,4-bis(2-chlorophenyl)-2,5-dihydrothiophene | [Pt(terpyridine)]Cl₂ / Visible Light | Thiophene, 3,4-bis(2-chlorophenyl)- |
| Hinsberg Synthesis | 1,2-bis(2-chlorophenyl)ethanedione | Diethyl thiodiglycolate | Diethyl 3,4-bis(2-chlorophenyl)thiophene-2,5-dicarboxylate |
An alternative strategy involves the synthesis of a thiophene core with reactive handles, followed by the introduction of the 2-chlorophenyl groups. This approach, known as post-synthetic or post-polymerization functionalization, is particularly useful when direct synthesis with the desired substituents is challenging. researchgate.net
For example, one could start with a 3,4-dibromothiophene. This intermediate can then undergo a double Suzuki or Stille cross-coupling reaction with 2-chlorophenylboronic acid or (2-chlorophenyl)tributylstannane, respectively, in the presence of a palladium catalyst. This method allows for the late-stage introduction of the aryl groups, offering flexibility in the synthesis of a variety of 3,4-diarylthiophenes.
Another approach could involve the synthesis of a poly[3-(6-bromohexyl)thiophene] precursor, which can then be functionalized. researchgate.net While this is more common for polymers, the principle can be adapted for small molecules where a suitable reactive handle is present on the thiophene ring.
Methodological Challenges and Optimization in Synthetic Pathways for Thiophene, 3,4-bis(2-chlorophenyl)-
The synthesis of Thiophene, 3,4-bis(2-chlorophenyl)- is not without its challenges. A primary hurdle is controlling the regioselectivity, especially in direct arylation methods, to favor the 3,4-disubstituted product over other isomers. acs.org The steric hindrance imposed by the ortho-chloro substituent on the phenyl ring can also impact reaction rates and yields in coupling reactions.
Optimization of reaction conditions is therefore critical. This includes the careful selection of catalysts, ligands, solvents, and temperature. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can significantly influence the efficiency and selectivity of the reaction. In direct C-H arylation, the use of specific directing groups or additives may be necessary to achieve the desired regioselectivity. acs.org
Finally, the stability of the intermediates and the final product under the reaction conditions must be considered. Thiophene rings can be susceptible to degradation under harsh acidic or basic conditions, or at high temperatures. Therefore, developing mild reaction conditions is a key goal in the synthesis of these compounds. acs.org
Comprehensive Spectroscopic and Structural Elucidation of Thiophene, 3,4 Bis 2 Chlorophenyl
Vibrational Spectroscopic Analysis for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Thiophene (B33073), 3,4-bis(2-chlorophenyl)- would be expected to exhibit characteristic absorption bands corresponding to its constituent aromatic rings and the thiophene core. Key expected vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
C=C Stretching (Aromatic): Multiple bands are expected in the 1600-1450 cm⁻¹ region, arising from the vibrations of the phenyl and thiophene rings.
C-S Stretching: The stretching vibration of the carbon-sulfur bonds within the thiophene ring would likely appear in the fingerprint region, generally between 800-600 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration from the 2-chlorophenyl groups would be expected in the 800-600 cm⁻¹ range.
Out-of-Plane C-H Bending: These bands, which are often intense, appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.
A hypothetical data table for the expected FT-IR peaks is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretching (phenyl and thiophene) |
| ~800-600 | Medium-Strong | C-S stretching (thiophene ring) |
| ~800-600 | Strong | C-Cl stretching |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of Thiophene, 3,4-bis(2-chlorophenyl)- would likely show strong signals for the symmetric vibrations of the aromatic rings and the C-S bonds. Expected Raman shifts would include:
Symmetric Aromatic Ring Breathing Modes: These are often strong and characteristic of the substituted benzene (B151609) and thiophene rings, appearing in the 1000-800 cm⁻¹ region.
C=C Stretching: Similar to FT-IR, these would be present in the 1600-1450 cm⁻¹ range.
C-S Stretching: The symmetric C-S stretching of the thiophene ring would also be Raman active.
A hypothetical data table for the expected Raman shifts is provided below.
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~1600-1450 | Strong | Aromatic C=C stretching |
| ~1000-800 | Strong | Symmetric aromatic ring breathing modes |
| ~800-600 | Medium | C-S stretching (thiophene ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of Thiophene, 3,4-bis(2-chlorophenyl)- would provide information on the chemical environment of the hydrogen atoms. The expected signals would be in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the thiophene ring and the two 2-chlorophenyl rings would likely exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The integration of these signals would correspond to the number of protons in each environment.
A hypothetical data table for the expected ¹H NMR chemical shifts is presented below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | Multiplet | 2H | Thiophene-H |
| ~7.0 - 8.0 | Multiplet | 8H | 2-Chlorophenyl-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the thiophene and 2-chlorophenyl rings would resonate in the downfield region, typically between 120 and 150 ppm. The carbon atoms directly bonded to the chlorine and sulfur atoms would have their chemical shifts influenced by the electronegativity of these heteroatoms.
A hypothetical data table for the expected ¹³C NMR chemical shifts is provided below.
| Chemical Shift (ppm) | Assignment |
| ~120 - 150 | Aromatic C (Thiophene and 2-Chlorophenyl) |
| (specific shifts within this range) | C-S (Thiophene) |
| (specific shifts within this range) | C-Cl (2-Chlorophenyl) |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the thiophene and 2-chlorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the thiophene ring and the two 2-chlorophenyl substituents, as well as for assigning quaternary (non-protonated) carbon atoms.
Without experimental data, it is not possible to construct data tables for these 2D NMR techniques.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For Thiophene, 3,4-bis(2-chlorophenyl)-, the molecular formula is C₁₆H₁₀Cl₂S. The calculated molecular weight of this compound is approximately 317.23 g/mol . The presence of two chlorine atoms is a key feature, and their isotopic distribution (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion peak and any chlorine-containing fragments.
Key fragmentation pathways would likely involve the cleavage of the bonds between the thiophene core and the chlorophenyl rings. The fragmentation of similar diaryl-substituted heterocyclic compounds often involves the loss of one of the aryl groups. Therefore, a significant fragment would be anticipated corresponding to the loss of a chlorophenyl radical (C₆H₄Cl), leading to a fragment ion. Another potential fragmentation pathway could involve the cleavage of the thiophene ring itself, although this is generally less favorable in aromatic systems. The presence of chlorine atoms may also lead to the loss of HCl from fragment ions.
A general representation of potential major fragmentation patterns is outlined below:
| Fragment Ion | Proposed Structure | Significance |
| [C₁₆H₁₀Cl₂S]⁺ | The intact molecule with a positive charge | Molecular ion peak, indicates the molecular weight |
| [C₁₀H₆ClS]⁺ | Thiophene with one chlorophenyl group | Loss of a chlorophenyl radical |
| [C₆H₄Cl]⁺ | Chlorophenyl cation | A common fragment in compounds with this substituent |
It is important to note that the actual fragmentation pattern can be influenced by the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). nih.govnih.gov
X-ray Diffraction Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction for Precise Bond Lengths, Bond Angles, and Dihedral Angles
Single crystal X-ray diffraction analysis would provide the most accurate and detailed structural information for Thiophene, 3,4-bis(2-chlorophenyl)-. Although specific crystallographic data for this compound is not available in the searched literature, analysis of similar thiophene derivatives allows for an illustration of the type of data that would be obtained. nih.gov For instance, in related structures, the bond lengths and angles within the thiophene ring are expected to be consistent with its aromatic character. nih.gov
The key structural parameters that would be determined include:
C-S and C-C bond lengths within the thiophene ring: These would reveal the degree of electron delocalization.
C-C bond lengths connecting the thiophene ring to the chlorophenyl groups.
C-Cl bond lengths in the chlorophenyl rings.
Bond angles within the thiophene and phenyl rings, as well as the angles at the points of substitution.
A hypothetical data table representing the kind of information obtained from a single crystal X-ray diffraction study is presented below. Please note these are representative values and not experimental data for the title compound.
| Parameter | Typical Value Range |
| Bond Lengths (Å) | |
| C-S (thiophene) | 1.70 - 1.74 |
| C=C (thiophene) | 1.36 - 1.38 |
| C-C (thiophene) | 1.43 - 1.45 |
| C-C (thiophene-phenyl) | 1.47 - 1.50 |
| C-C (phenyl) | 1.38 - 1.40 |
| C-Cl | 1.73 - 1.75 |
| Bond Angles (°) | |
| C-S-C (thiophene) | ~92 |
| S-C-C (thiophene) | ~111 |
| C-C-C (thiophene) | ~112 |
| C(thiophene)-C(thiophene)-C(phenyl) | ~120 - 130 |
| Dihedral Angles (°) | |
| Thiophene plane vs. Phenyl plane 1 | Variable |
| Thiophene plane vs. Phenyl plane 2 | Variable |
Crystal Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
The study of crystal packing reveals how individual molecules of Thiophene, 3,4-bis(2-chlorophenyl)- would arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. nih.gov
For Thiophene, 3,4-bis(2-chlorophenyl)-, the following intermolecular interactions would likely be significant in its crystal packing:
π-π stacking: The aromatic thiophene and chlorophenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.
C-H···π interactions: Hydrogen atoms bonded to carbon can interact with the π-electron clouds of the aromatic rings.
Halogen bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.
Hirshfeld surface analysis would allow for the visualization of these interactions as colored regions on the molecular surface, with different colors representing different types of close contacts and their relative strengths. nih.gov This analysis provides a detailed picture of the supramolecular architecture of the compound in the solid state.
Conformational Analysis and Molecular Geometry of Thiophene, 3,4-bis(2-chlorophenyl)-
The conformational analysis of Thiophene, 3,4-bis(2-chlorophenyl)- focuses on the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. The primary conformational flexibility in this molecule arises from the rotation of the two 2-chlorophenyl groups around the C-C bonds that connect them to the thiophene ring.
The conformation of the molecule is largely determined by the balance between conjugative effects, which would favor a planar arrangement to maximize π-orbital overlap between the rings, and steric hindrance, which arises from the close proximity of the ortho-chlorine atoms and the sulfur atom of the thiophene ring, as well as the hydrogen atoms on the adjacent phenyl ring carbons. Due to this steric hindrance, it is highly probable that the chlorophenyl rings are significantly twisted out of the plane of the thiophene ring. The dihedral angles, as would be precisely determined by X-ray crystallography, are the key parameters defining this conformation. In similar sterically hindered diaryl thiophenes, these dihedral angles can be substantial, leading to a non-planar molecular geometry. nih.gov
Advanced Computational and Theoretical Investigations of Thiophene, 3,4 Bis 2 Chlorophenyl
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide powerful tools to analyze this structure and predict how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. youtube.comyoutube.com The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that a molecule is more reactive and can be more easily excited. bohrium.com
For Thiophene (B33073), 3,4-bis(2-chlorophenyl)-, FMO analysis involves calculating the energies and visualizing the spatial distributions of the HOMO and LUMO. The spatial distribution reveals which parts of the molecule are most involved in electron donation and acceptance. In many thiophene-based systems, the HOMO and LUMO are delocalized across the conjugated π-system, which is a key feature of their electronic properties. researchgate.net DFT calculations, often using functionals like B3LYP, are a standard method for obtaining reliable HOMO and LUMO energies and distributions. researchgate.netresearchgate.net
| Orbital | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green or yellow areas represent regions of neutral potential.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions and charge transfer within a molecule by analyzing the electron density. wikipedia.org It provides a description of the localized bonds and lone pairs of a molecule, offering insights into its electronic structure and stability. wikipedia.orgwisc.edu In the context of Thiophene, 3,4-bis(2-chlorophenyl)-, NBO analysis reveals significant hyperconjugative interactions and charge delocalization.
The table below presents a hypothetical representation of key NBO interactions and their corresponding stabilization energies for Thiophene, 3,4-bis(2-chlorophenyl)-, based on typical values found in similar chlorinated aromatic and thiophene-containing compounds.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (S) | π(Cα-Cβ) of Thiophene | ~5-10 | Lone Pair Delocalization |
| LP (Cl) | σ(C-C) of Phenyl Ring | ~2-5 | Lone Pair Delocalization |
| π(C=C) of Phenyl Ring | π(C=C) of Thiophene Ring | ~1-3 | π-π Interaction |
| π(C=C) of Thiophene Ring | σ(C-Cl) | ~0.5-2 | π-σ Interaction |
Electron Localization Function (ELF) and Total Density of States (TDOS) for Bonding and Electronic State Characterization
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a theoretical tool that provides a visual and intuitive understanding of electron localization in a molecule. wikipedia.org It maps the probability of finding an electron pair, thereby distinguishing between core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net For Thiophene, 3,4-bis(2-chlorophenyl)-, an ELF analysis would reveal distinct basins of high electron localization.
These basins would be centered on the covalent bonds (C-C, C-H, C-S, C-Cl) and the lone pairs of the sulfur and chlorine atoms. researchgate.net The shape and size of these basins provide information about the nature of the chemical bonds. For instance, the C-S bond in the thiophene ring will have a characteristic ELF basin, reflecting its covalent nature. The C-Cl bonds will also show distinct localization, and the lone pairs on the sulfur and chlorine atoms will appear as separate, non-bonding basins. wikipedia.orgaps.org This visualization offers a faithful representation of the molecule's electronic structure, complementing the quantitative data from NBO analysis. wikipedia.org
Total Density of States (TDOS)
The Total Density of States (TDOS) provides information about the distribution of electronic states as a function of energy. It is a crucial tool for understanding the electronic properties of materials. researchgate.net The TDOS plot for Thiophene, 3,4-bis(2-chlorophenyl)- would show a series of peaks corresponding to the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic conductivity and reactivity.
Spectroscopic Property Prediction from Computational Models
Simulated Vibrational Spectra (Infrared and Raman)
Computational chemistry provides powerful tools for simulating the vibrational spectra (Infrared and Raman) of molecules. researchgate.netresearchgate.net These simulations are typically performed using methods like Density Functional Theory (DFT), which can accurately predict the vibrational frequencies and intensities of different modes. uantwerpen.be For Thiophene, 3,4-bis(2-chlorophenyl)-, the simulated IR and Raman spectra would provide a detailed picture of its vibrational properties.
The simulated spectra can be used to assign the experimentally observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net For example, characteristic stretching and bending vibrations of the thiophene ring, the phenyl rings, and the C-Cl bonds can be identified. researchgate.net The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation. researchgate.net
Below is a hypothetical table of selected calculated vibrational frequencies for Thiophene, 3,4-bis(2-chlorophenyl)- and their assignments, based on typical values for similar compounds.
| Vibrational Mode | Calculated IR Frequency (cm-1) | Calculated Raman Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(C-H) aromatic | ~3100-3000 | ~3100-3000 | Aromatic C-H stretching |
| ν(C=C) thiophene | ~1450-1400 | ~1450-1400 | Thiophene ring stretching |
| ν(C=C) phenyl | ~1600-1550 | ~1600-1550 | Phenyl ring stretching |
| ν(C-S) | ~850-800 | ~850-800 | C-S stretching in thiophene |
| ν(C-Cl) | ~750-700 | ~750-700 | C-Cl stretching |
The comparison of simulated and experimental spectra is a valuable tool for confirming the structure of a synthesized compound. researchgate.netmdpi.com
Electronic Absorption Spectra (UV-Vis) via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govcecam.org It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. researchgate.net For Thiophene, 3,4-bis(2-chlorophenyl)-, TD-DFT calculations can provide insights into its electronic transitions.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the thiophene and phenyl rings. researchgate.netresearchgate.net The presence of the chlorine substituents and the conjugation between the rings will influence the position and intensity of these bands. TD-DFT calculations can help to elucidate the nature of these transitions, identifying which molecular orbitals are involved. uni-tuebingen.de Different functionals, such as B3LYP and CAM-B3LYP, can be employed to obtain accurate predictions of the absorption wavelengths. nih.govresearchgate.net
A hypothetical table of predicted UV-Vis absorption data for Thiophene, 3,4-bis(2-chlorophenyl)- is presented below, based on typical results for similar aromatic compounds.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~280-320 | ~0.3-0.6 | HOMO → LUMO (π-π) |
| S0 → S2 | ~240-270 | ~0.1-0.3 | HOMO-1 → LUMO (π-π) |
| S0 → S3 | ~210-230 | ~0.5-0.8 | HOMO → LUMO+1 (π-π*) |
Conformational Landscape and Energetic Profiling of Thiophene, 3,4-bis(2-chlorophenyl)-
The conformational landscape of Thiophene, 3,4-bis(2-chlorophenyl)- is determined by the rotation around the single bonds connecting the thiophene ring to the two chlorophenyl rings. aip.org The dihedral angles between the planes of the thiophene and phenyl rings are the key conformational parameters. aip.orgnih.gov Computational methods can be used to perform a potential energy surface (PES) scan by systematically varying these dihedral angles and calculating the energy at each point. aip.org
This analysis reveals the most stable conformations (energy minima) and the rotational barriers (energy maxima) between them. researchgate.netnih.gov For Thiophene, 3,4-bis(2-chlorophenyl)-, steric hindrance between the hydrogen atoms on the thiophene ring and the chlorine and hydrogen atoms on the phenyl rings will play a significant role in determining the preferred conformations. It is likely that non-planar conformations, where the phenyl rings are twisted out of the plane of the thiophene ring, will be the most stable. aip.orgnih.gov
The energetic profile provides valuable information about the flexibility of the molecule and the relative populations of different conformers at a given temperature. The rotational barriers can often be in the range of a few to several kcal/mol for similar aromatic compounds. nih.gov
Investigation of Non-Linear Optical (NLO) Properties, Polarizability, and Hyperpolarizability
Computational methods are also employed to investigate the non-linear optical (NLO) properties of molecules. researchgate.nettaylorfrancis.com These properties are related to how the molecule's electron cloud responds to an applied electric field. The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ). nih.govresearchgate.net Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. nih.govresearchgate.net
For Thiophene, 3,4-bis(2-chlorophenyl)-, the presence of the extended π-conjugated system and the electron-withdrawing chlorine atoms can lead to significant NLO properties. researchgate.net The polarizability describes the linear response of the electron cloud to the electric field, while the hyperpolarizabilities describe the non-linear responses. researchgate.net DFT calculations can be used to compute these properties. researchgate.netresearchgate.net The magnitude of the hyperpolarizability is often related to the extent of intramolecular charge transfer within the molecule. nih.gov
A hypothetical table of calculated NLO properties for Thiophene, 3,4-bis(2-chlorophenyl)- is shown below, with values typical for similar organic molecules.
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | ~1-3 D |
| Average Polarizability (α) | ~200-300 |
| First Hyperpolarizability (β) | ~100-500 |
| Second Hyperpolarizability (γ) | ~1000-5000 |
Thermodynamic and Energetic Stability Analysis
Detailed research findings from computational studies on related substituted thiophenes can provide a strong basis for understanding the stability of "Thiophene, 3,4-bis(2-chlorophenyl)-". For instance, studies on similar heterocyclic compounds often involve calculations of standard thermodynamic functions like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) at various temperatures. nih.gov These calculations help in determining the spontaneity of formation and the relative stability of different isomers or conformers.
Computational analyses typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, vibrational frequency calculations are performed, which are essential for computing the thermodynamic properties. The changes in thermodynamic properties from constituent parts to the final complex can be determined using statistical thermodynamic methods. nih.gov For substituted thiophenes, achieving a state of thermodynamic equilibrium is a key consideration in their synthesis. mdpi.com
While specific data tables for "Thiophene, 3,4-bis(2-chlorophenyl)-" are not available, the following tables represent the type of data that would be generated in a typical computational study for a substituted thiophene. The values presented are hypothetical and for illustrative purposes only, based on general knowledge of similar compounds.
Table 1: Calculated Thermodynamic Properties at 298.15 K
| Property | Value | Units |
| Enthalpy of Formation (ΔHf°) | Hypothetical Value | kJ/mol |
| Standard Entropy (S°) | Hypothetical Value | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | Hypothetical Value | kJ/mol |
Table 2: Relative Energies of Different Conformations
| Conformer | Description | Relative Energy (ΔE) |
| Planar | Phenyl rings coplanar with the thiophene ring | High (Sterically hindered) |
| Twisted (syn) | Phenyl rings twisted in the same direction | Intermediate |
| Twisted (anti) | Phenyl rings twisted in opposite directions | Lowest (Most stable) |
Chemical Reactivity and Derivatization Pathways of Thiophene, 3,4 Bis 2 Chlorophenyl
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system, which makes it more reactive than benzene (B151609) towards electrophiles. pharmaguideline.compharmaguideline.com However, in this specific molecule, the substitution at the 3- and 4-positions significantly influences its characteristic reactions.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of thiophenes. numberanalytics.comlibretexts.org In an unsubstituted thiophene, these reactions preferentially occur at the α-positions (C2 and C5), which are more reactive than the β-positions (C3 and C4). pharmaguideline.com
For Thiophene, 3,4-bis(2-chlorophenyl)-, the β-positions are already occupied. Therefore, any further electrophilic substitution must occur at the available α-positions (C2 and C5). The reactivity of these sites is influenced by two main factors:
Steric Hindrance : The bulky 2-chlorophenyl groups at the adjacent C3 and C4 positions create significant steric hindrance. This bulkiness can impede the approach of an electrophile to the C2 and C5 positions, potentially slowing down or preventing reactions that are sensitive to steric effects. nih.gov
Given these factors, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield 2-substituted or 2,5-disubstituted products. However, forcing conditions might be necessary to overcome the steric hindrance imposed by the existing substituents.
Direct nucleophilic aromatic substitution on an unfunctionalized thiophene ring is generally not a feasible reaction pathway. numberanalytics.com Such reactions typically require the presence of a good leaving group (like a halogen) on the aromatic ring, as well as activation by potent electron-withdrawing groups. numberanalytics.comuoanbar.edu.iq
The core thiophene ring of Thiophene, 3,4-bis(2-chlorophenyl)- lacks any leaving groups. Consequently, it is inert to direct attack by nucleophiles under standard nucleophilic aromatic substitution conditions. An alternative approach to functionalize the ring via a nucleophile would involve a two-step process starting with deprotonation using a strong base (e.g., Butyllithium) to form a highly reactive 2-lithiothiophene intermediate, which can then react with various electrophiles. wikipedia.org
While thiophenes themselves are generally poor dienes for [4+2] cycloaddition reactions, their corresponding S-oxides are highly reactive and versatile. researchtrends.netmdpi.orgsemanticscholar.org This provides a potential derivatization pathway for Thiophene, 3,4-bis(2-chlorophenyl)-. The process involves two key stages:
Oxidation : The thiophene sulfur atom can be oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding Thiophene, 3,4-bis(2-chlorophenyl)- S-oxide. researchtrends.netsemanticscholar.org
[4+2] Cycloaddition : The resulting thiophene S-oxide can act as a diene in a Diels-Alder reaction with a suitable dienophile (e.g., an alkene or alkyne). mdpi.orgsemanticscholar.org
The primary cycloadduct formed in this reaction is a 7-thiabicyclo[2.2.1]heptene S-oxide derivative. semanticscholar.org These intermediates can be valuable in their own right or can undergo a subsequent elimination of sulfur monoxide (SO), often induced thermally or photochemically, to yield a highly substituted benzene derivative. ua.es This pathway represents a powerful method for transforming the thiophene core into a new carbocyclic aromatic ring. However, the steric bulk of the two aryl substituents at the C3 and C4 positions could influence the rate and stereoselectivity of the cycloaddition step. mdpi.orgua.es
Reactivity of the 2-Chlorophenyl Substituents
The two 2-chlorophenyl groups offer additional sites for chemical modification, primarily at the carbon-chlorine bond.
The chlorine atoms on the phenyl rings serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are exceptionally useful for forming new carbon-carbon and carbon-heteroatom bonds. magtech.com.cn Aryl chlorides are generally less reactive than the corresponding bromides or iodides but can undergo these couplings effectively with the appropriate choice of catalyst, ligand, and reaction conditions. jcu.edu.au Key examples applicable to Thiophene, 3,4-bis(2-chlorophenyl)- include:
Suzuki Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, leading to biaryl structures. jcu.edu.auyoutube.com
Heck Coupling : Reaction with an alkene to form a substituted alkene, effectively adding a vinyl group to the aromatic ring. youtube.com
Sonogashira Coupling : Reaction with a terminal alkyne to install an alkynyl group, creating a C-C triple bond. youtube.com
These reactions could be used to selectively functionalize one or both of the chlorophenyl rings, enabling the synthesis of a wide array of complex molecular architectures.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophilic Partner | General Product Structure | Typical Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Aryl-Aryl or Aryl-Alkyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |
| Heck Coupling | Alkene (R-CH=CH₂) | Aryl-Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., an amine) |
Nucleophilic aromatic substitution (SNAr) on an aryl chloride requires strong activation by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. pressbooks.puborganicchemistrytutor.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. pressbooks.pub
In the 2-chlorophenyl substituents of the title compound, there are no such strong activating groups like nitro (NO₂) or cyano (CN) groups present on the rings. The thienyl substituent at the ortho position is not a strong electron-withdrawing group in the context required for facile SNAr. Therefore, direct displacement of the chlorine atoms by nucleophiles under standard SNAr conditions is highly unfavorable and would likely require extreme conditions of temperature and pressure or the use of transition metal catalysis (e.g., copper-catalyzed Ullmann condensation). uoanbar.edu.iqpressbooks.pub
Design and Synthesis of Advanced Derivatives of Thiophene, 3,4-bis(2-chlorophenyl)-
The synthesis of advanced derivatives of "Thiophene, 3,4-bis(2-chlorophenyl)-" can be approached by targeting either the remaining active sites on the thiophene ring or the peripheral phenyl rings. These modifications are crucial for tuning the electronic properties, solubility, and solid-state packing of the molecule, which are important for applications in materials science.
Functionalization at Peripheral Positions of the Thiophene and Phenyl Rings
Functionalization at the 2 and 5 positions of the thiophene ring and on the 2-chlorophenyl groups opens up avenues for creating a diverse library of derivatives with tailored properties.
Thiophene Ring Functionalization (Positions 2 and 5):
The 2 and 5 positions of the thiophene ring are susceptible to electrophilic substitution reactions. Common functionalization strategies include:
Halogenation: Bromination or iodination at the 2 and 5 positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These halogenated derivatives are versatile intermediates for subsequent cross-coupling reactions.
Metalation and Cross-Coupling: The 2 and 5 positions can be lithiated using strong bases like n-butyllithium, followed by quenching with various electrophiles to introduce a wide range of functional groups. The resulting organolithium or organomagnesium species can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, alkyl, or alkynyl groups. cedarville.edu For instance, a Suzuki coupling could be employed to link the thiophene core to other aromatic systems, extending the conjugation.
Formylation and Acylation: Vilsmeier-Haack or Friedel-Crafts reactions can introduce formyl or acyl groups at the 2 and 5 positions, which can be further modified.
Phenyl Ring Functionalization:
The 2-chlorophenyl rings can also be functionalized, although this is generally more challenging due to the presence of the deactivating chloro group. Potential reactions include:
Further Electrophilic Aromatic Substitution: Nitration or sulfonation could potentially occur on the phenyl rings, directed by the existing substituents. However, the conditions would need to be carefully controlled to avoid side reactions.
Nucleophilic Aromatic Substitution: The chloro groups could potentially be substituted by strong nucleophiles under harsh conditions, though this is generally a difficult transformation on unactivated aryl chlorides.
Cross-Coupling Reactions: If a bromo or iodo group were present on the phenyl ring, it could serve as a handle for cross-coupling reactions.
A summary of potential functionalization reactions is presented in the table below.
| Reaction Type | Reagent/Catalyst | Position(s) Functionalized | Introduced Functional Group |
| Bromination | N-Bromosuccinimide (NBS) | 2 and 5 of Thiophene | -Br |
| Iodination | N-Iodosuccinimide (NIS) | 2 and 5 of Thiophene | -I |
| Lithiation | n-Butyllithium | 2 and 5 of Thiophene | -Li |
| Suzuki Coupling | Pd catalyst, Arylboronic acid | 2 and 5 of Thiophene | Aryl group |
| Stille Coupling | Pd catalyst, Organostannane | 2 and 5 of Thiophene | Aryl/Alkyl group |
| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | 2 and 5 of Thiophene | Alkynyl group |
| Formylation | Vilsmeier-Haack reagent | 2 and 5 of Thiophene | -CHO |
Exploration of Oligomerization or Polymerization Potential for Extended Conjugated Systems
The ability of "Thiophene, 3,4-bis(2-chlorophenyl)-" to form extended conjugated systems through oligomerization or polymerization is a key area of interest for developing new organic electronic materials. The bulky 2-chlorophenyl substituents at the 3 and 4 positions are expected to have a profound impact on this process.
Challenges and Considerations:
The primary challenge in the polymerization of 3,4-disubstituted thiophenes is the steric hindrance between the substituents on adjacent monomer units. rsc.org This steric clash can force the polymer backbone to twist, disrupting the π-orbital overlap and reducing the effective conjugation length. This, in turn, can negatively affect the electronic properties of the resulting polymer, such as its conductivity and charge carrier mobility.
For "Thiophene, 3,4-bis(2-chlorophenyl)-", the two phenyl rings would likely adopt a non-coplanar conformation with respect to the thiophene ring to minimize steric strain. In a polymer chain, the inter-ring torsion angles between adjacent thiophene units would be significant, potentially leading to a polymer with a highly twisted backbone.
Potential Polymerization Methods:
Despite the steric challenges, several polymerization methods could be explored:
Oxidative Polymerization: Chemical or electrochemical oxidative polymerization using reagents like iron(III) chloride (FeCl3) or via electrochemical methods is a common technique for synthesizing polythiophenes. elsevierpure.com This method typically proceeds via the coupling of radical cations at the 2 and 5 positions. However, for highly substituted monomers, this can sometimes lead to irregular linkages and defects in the polymer chain.
Cross-Coupling Polymerization: Transition-metal-catalyzed cross-coupling reactions, such as Yamamoto, Stille, or Suzuki polycondensation, offer greater control over the polymer structure. rsc.orgresearchgate.net For this approach, a di-functionalized monomer, such as 2,5-dibromo-3,4-bis(2-chlorophenyl)thiophene, would be required. These methods can produce well-defined, regioregular polymers, but the steric hindrance of the 2-chlorophenyl groups might still impede the formation of high molecular weight polymers.
Direct Arylation Polymerization (DArP): This method has emerged as a more atom-economical alternative to traditional cross-coupling polymerizations, as it involves the direct coupling of C-H bonds with C-X bonds (where X is a halide). This could potentially be applied to the polymerization of 2-halo-3,4-bis(2-chlorophenyl)thiophene with itself or with other comonomers.
The properties of the resulting polymers would be highly dependent on the degree of polymerization and the planarity of the polymer backbone. While the bulky substituents might hinder long-range order, they could also enhance the solubility of the polymer, which is advantageous for solution-based processing techniques.
Below is a table summarizing potential polymerization methods and their key features.
| Polymerization Method | Monomer Requirement | Catalyst/Reagent | Key Advantages | Potential Challenges for this Monomer |
| Oxidative Polymerization | Thiophene, 3,4-bis(2-chlorophenyl)- | FeCl3, Electrochemical | Simple, direct | Lack of regiocontrol, potential for defects |
| Yamamoto Coupling | 2,5-Dihalo-3,4-bis(2-chlorophenyl)thiophene | Ni(0) complex | Good for homopolymerization | Harsh conditions, potential for side reactions |
| Stille Polycondensation | 2,5-Distannyl- or 2,5-Dihalo- monomer | Pd catalyst | Tolerant to functional groups | Toxicity of tin reagents |
| Suzuki Polycondensation | 2,5-Diboronyl- or 2,5-Dihalo- monomer | Pd catalyst | Less toxic than Stille | Base sensitivity |
| Direct Arylation Polymerization | 2-Halo-3,4-bis(2-chlorophenyl)thiophene | Pd catalyst | Atom economical | Requires optimization for regioselectivity |
Potential Applications of Thiophene, 3,4 Bis 2 Chlorophenyl in Advanced Materials Science
Organic Electronics and Optoelectronics
Thiophene-containing molecules are foundational to organic electronics due to their excellent semiconducting properties, which stem from the electron-rich nature of the thiophene (B33073) ring.
Investigation of Charge Transport Properties Based on Electronic Structure
The electronic structure of a material dictates its charge transport capabilities, which is a critical factor for its performance in electronic devices. For Thiophene, 3,4-bis(2-chlorophenyl)-, the presence of the thiophene core suggests potential for hole transport. The 2-chlorophenyl substituents are expected to significantly influence its electronic properties. The chlorine atoms, being electron-withdrawing, would likely lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can enhance the material's stability against oxidation but may also affect the efficiency of charge injection and transport.
Furthermore, the twisting of the phenyl rings relative to the central thiophene ring due to steric hindrance from the chlorine atoms at the ortho position will impact the degree of π-conjugation. A more twisted conformation would interrupt the conjugation, potentially leading to a larger bandgap and localized electronic states, which could be detrimental to long-range charge transport. Detailed quantum chemical calculations and experimental measurements, which are currently unavailable in the literature for this specific compound, would be necessary to quantify these effects.
Potential as Building Blocks in Organic Photovoltaic Cells (e.g., as donor or acceptor units)
In the field of organic photovoltaics (OPVs), thiophene derivatives are frequently employed as either electron-donating or electron-accepting components. The suitability of a material for either role depends on its HOMO and LUMO energy levels relative to other materials in the solar cell's active layer.
Given the electron-rich thiophene core, derivatives are often used as donors. However, the electron-withdrawing nature of the two chlorophenyl groups in Thiophene, 3,4-bis(2-chlorophenyl)- could modulate its properties, potentially making it suitable as an acceptor material when paired with a strong donor. The lowered HOMO and LUMO levels could align favorably with the energy levels of commonly used donor polymers. To be effective, the material would also need to exhibit good light absorption in the solar spectrum and form an optimal morphology when blended with a partner material. Without specific studies on Thiophene, 3,4-bis(2-chlorophenyl)-, its potential as a donor or acceptor in OPVs remains speculative.
Non-Linear Optics (NLO) Applications and Development of Novel Chromophores
Materials with significant non-linear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. Push-pull systems, which contain electron-donating and electron-accepting groups connected by a π-conjugated spacer, often exhibit strong second-order NLO responses.
While Thiophene, 3,4-bis(2-chlorophenyl)- itself is a symmetrical molecule and thus not expected to have a significant second-order NLO response, it could serve as a core structure for the development of NLO chromophores. By functionalizing the thiophene ring or the phenyl substituents with strong donor and acceptor groups, a push-pull character could be introduced. The 3,4-disubstituted thiophene core can act as an efficient π-bridge to facilitate intramolecular charge transfer. The chlorophenyl groups might influence the material's thermal stability and processability, which are important for device fabrication. However, no research has been published on the synthesis or NLO properties of such derivatives based on this specific core.
Supramolecular Assembly and Crystal Engineering Based on Intermolecular Interactions
The ability of molecules to self-assemble into well-defined nanostructures is crucial for controlling the properties of organic materials at the macroscopic level. The solid-state packing of molecules is governed by a variety of intermolecular interactions, such as π-π stacking, hydrogen bonding, and halogen bonding.
For Thiophene, 3,4-bis(2-chlorophenyl)-, the planar thiophene ring could facilitate π-π stacking interactions, which are vital for charge transport in organic semiconductors. The chlorine atoms introduce the possibility of halogen bonding (C–Cl···X interactions), which is a directional and specific interaction that can be exploited in crystal engineering to guide the formation of desired supramolecular architectures. The interplay between π-π stacking, halogen bonding, and other van der Waals forces would determine the crystal packing. The twisted conformation induced by the ortho-chloro substituents would present a significant challenge and opportunity in crystal engineering, potentially leading to complex three-dimensional networks. Analysis of the single-crystal X-ray diffraction data, which is not available, would be essential to understand its self-assembly behavior.
Utilization as Building Blocks for Functional Polymers and Oligomers
Thiophene derivatives are among the most important building blocks for the synthesis of conjugated polymers and oligomers used in a wide range of electronic applications. These materials combine the electronic properties of semiconductors with the solution processability of plastics.
Thiophene, 3,4-bis(2-chlorophenyl)- could potentially be used as a monomer for creating novel functional polymers. For instance, if further functionalized with polymerizable groups (e.g., bromine or boronic ester groups at the 2- and 5-positions of the thiophene ring), it could be incorporated into a polymer backbone via cross-coupling reactions like Suzuki or Stille coupling. The resulting polymer would have a structure where the conjugated backbone is decorated with chlorophenyl side groups. These bulky and polar side groups would influence the polymer's solubility, film-forming properties, and solid-state morphology. The electronic properties of the polymer would be a direct consequence of the monomer's characteristics, including its electron affinity and bandgap. Research on the synthesis and characterization of polymers derived from Thiophene, 3,4-bis(2-chlorophenyl)- has not yet been reported.
Conclusion and Future Research Perspectives for Thiophene, 3,4 Bis 2 Chlorophenyl
Current State of Knowledge and Identified Research Gaps for the Compound
Thiophene (B33073) and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry and materials science. nih.govresearchgate.net The core thiophene structure, a five-membered aromatic ring containing a sulfur atom, can be extensively modified, leading to a vast library of compounds with unique properties. nih.govpharmaguideline.com While the broader family of thiophenes is well-studied, specific knowledge on Thiophene, 3,4-bis(2-chlorophenyl)- is limited, presenting a clear research gap.
Identified Research Gaps:
Detailed Synthesis and Characterization: While general methods for synthesizing 3,4-disubstituted thiophenes exist, a specific, optimized synthesis for Thiophene, 3,4-bis(2-chlorophenyl)- has not been extensively documented. rsc.org Comprehensive characterization data, including detailed NMR, IR, UV-Vis, and mass spectrometry results, are needed.
Physicochemical Properties: Experimental determination of key physicochemical properties such as melting point, boiling point, solubility, and crystal structure is lacking.
Electronic and Optical Properties: A thorough investigation of the electronic properties, including HOMO/LUMO energy levels, bandgap, and photophysical characteristics like fluorescence and phosphorescence, is required.
Biological Activity: While many thiophene derivatives exhibit biological activity, the specific pharmacological profile of Thiophene, 3,4-bis(2-chlorophenyl)- remains unexplored. researchgate.netnih.gov
Material Science Applications: The potential of this compound in organic electronics, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), has not been investigated.
Directions for Future Synthetic Innovations and Methodological Refinements
The synthesis of 3,4-disubstituted thiophenes can be approached through various strategies, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or through modern cross-coupling reactions. pharmaguideline.com For Thiophene, 3,4-bis(2-chlorophenyl)- , future synthetic efforts could focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or Stille coupling reactions between a 3,4-dihalothiophene and 2-chlorophenylboronic acid (or its organotin equivalent) would be a primary route to explore. nih.gov Refining catalyst systems and reaction conditions could lead to higher yields and purity.
Cycloaddition Reactions: An intermolecular cycloaddition-cycloreversion strategy between a disubstituted acetylene (B1199291) and a thiazole (B1198619) derivative has been reported for the synthesis of other 3,4-disubstituted thiophenes and could be adapted. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. organic-chemistry.orgmdpi.com
Future methodological refinements should aim for more sustainable and efficient synthetic routes, potentially utilizing flow chemistry for scalability and reproducibility.
Advancements in Spectroscopic Characterization Techniques for Complex Thiophene Systems
The detailed structural elucidation of complex thiophene systems like Thiophene, 3,4-bis(2-chlorophenyl)- relies heavily on advanced spectroscopic techniques.
| Spectroscopic Technique | Information Gained for Thiophene Systems |
| 1D and 2D NMR Spectroscopy | Provides detailed information on the proton and carbon framework, confirming the substitution pattern and connectivity of the phenyl rings to the thiophene core. NOESY experiments can reveal through-space interactions and conformational preferences. semanticscholar.org |
| FT-IR Spectroscopy | Identifies characteristic vibrational modes of the thiophene ring and the chlorophenyl substituents, confirming the presence of key functional groups. |
| UV-Vis Spectroscopy | Determines the electronic absorption properties and provides insights into the π-conjugated system and the effect of the substituents on the electronic transitions. |
| Mass Spectrometry | Confirms the molecular weight and provides fragmentation patterns that can aid in structural confirmation. |
| X-ray Crystallography | Offers unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular packing, which are crucial for understanding material properties. |
Future advancements will likely involve the increased use of solid-state NMR and sophisticated mass spectrometry techniques to probe the structure and dynamics of these molecules in different environments.
Expansion of Computational Modeling and Predictive Studies to Unravel Intricate Molecular Behavior
Computational chemistry provides a powerful tool to complement experimental studies and predict the properties of novel compounds. For Thiophene, 3,4-bis(2-chlorophenyl)- , computational modeling can be employed to:
Predict Molecular Geometry: Density Functional Theory (DFT) calculations can be used to determine the most stable conformation of the molecule, including the dihedral angles between the thiophene and phenyl rings.
Simulate Spectroscopic Data: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data.
Determine Electronic Properties: Calculation of HOMO and LUMO energy levels, electron density distribution, and electrostatic potential maps can provide insights into the compound's reactivity and potential for use in electronic devices.
Model Intermolecular Interactions: Molecular dynamics simulations can be used to study the aggregation behavior and packing in the solid state, which is crucial for predicting charge transport properties in organic semiconductors.
Emerging Avenues for Materials Science Applications and Broader Chemical Exploration
The unique structure of Thiophene, 3,4-bis(2-chlorophenyl)- suggests several potential applications in materials science. The presence of the electron-rich thiophene core and the electron-withdrawing chloro-substituted phenyl rings could lead to interesting charge-transport properties.
Potential Applications:
Organic Electronics: As a building block for conjugated polymers or as a small molecule semiconductor in OFETs and OPVs. The chlorine substituents could influence the molecular packing and orbital energies, potentially leading to improved device performance.
Sensors: The thiophene moiety is known to be sensitive to its chemical environment, making its derivatives potential candidates for chemical sensors.
Luminescent Materials: While not guaranteed, some thiophene derivatives exhibit interesting photoluminescent properties, which could be explored for applications in organic light-emitting diodes (OLEDs).
Broader chemical exploration could involve further functionalization of the thiophene ring or the phenyl groups to fine-tune the compound's properties for specific applications. The synthesis of oligomers and polymers based on this monomer unit is another promising avenue for creating novel materials with enhanced electronic and optical properties. nih.govmdpi.com
Q & A
Q. What are the established synthetic routes for 3,4-bis(2-chlorophenyl)thiophene, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. A common approach involves:
- Step 1: Halogenation of thiophene precursors (e.g., 3,4-dibromothiophene) followed by coupling with 2-chlorophenylboronic acid using Suzuki-Miyaura conditions .
- Step 2: Optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene or THF) to enhance coupling efficiency. Elevated temperatures (100–130°C) and inert atmospheres are critical for reducing side reactions .
- Key Parameters: Catalyst loading (1–5 mol%), stoichiometric ratios of aryl halide to boronic acid (1:2.2), and purification via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can researchers confirm the structural integrity of 3,4-bis(2-chlorophenyl)thiophene, and what analytical techniques are most reliable?
Methodological Answer: Structural validation requires a combination of techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., δ 7.2–7.6 ppm for chlorophenyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 348.96 for C₁₆H₁₀Cl₂S) .
- X-ray Crystallography: Single-crystal analysis to resolve steric effects and dihedral angles between thiophene and chlorophenyl groups .
Advanced Research Questions
Q. What strategies address low regioselectivity in the synthesis of asymmetrically substituted thiophene derivatives like 3,4-bis(2-chlorophenyl)thiophene?
Methodological Answer: Regioselectivity challenges arise from steric hindrance and electronic effects. Solutions include:
- Protecting Group Strategy: Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct coupling to desired positions .
- Stepwise Synthesis: Sequential coupling of 2-chlorophenyl groups via Stille or Negishi reactions to control substitution order .
- Computational Modeling: DFT calculations to predict reactivity trends and optimize precursor design .
Q. How do steric effects from 2-chlorophenyl groups influence the electronic properties and polymerization potential of this thiophene derivative?
Methodological Answer: The bulky 2-chlorophenyl substituents:
- Reduce π-Stacking: Steric hindrance limits intermolecular interactions, lowering crystallinity but enhancing solubility for solution-processable polymers .
- Modify Bandgap: Electron-withdrawing Cl groups lower the HOMO level (-5.2 eV via cyclic voltammetry), improving air stability in conductive polymers .
- Polymerization Methods: Use Grignard metathesis (GRIM) or oxidative polymerization (FeCl₃) to achieve regioregularity in polythiophene backbones .
Q. How can researchers resolve contradictory data in literature regarding optimal reaction conditions for synthesizing this compound?
Methodological Answer: Contradictions (e.g., catalyst efficiency in vs. ) can be addressed via:
- Design of Experiments (DoE): Systematic variation of temperature, solvent polarity, and catalyst type to identify robust conditions .
- Comparative Studies: Parallel synthesis trials using Pd(PPh₃)₄ (from ) vs. Pd₂(dba)₃ (from ) to evaluate yield and purity trade-offs.
- In Situ Monitoring: Reaction progress tracked via FTIR or GC-MS to pinpoint side reactions (e.g., dehalogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
